Thiotepa Demonstrates Superior Blood-Brain Barrier Penetration vs. Most Alkylating Agents
Thiotepa and its active metabolite TEPA exhibit near-complete equilibration across the blood-brain barrier following intravenous administration, with cerebrospinal fluid (CSF) concentrations achieving levels nearly equivalent to plasma concentrations [1]. This contrasts sharply with most other alkylating agents, which demonstrate negligible CNS penetration without blood-brain barrier disruption. For cyclophosphamide, the active metabolite 4-hydroxycyclophosphamide achieves CSF-to-plasma ratios of approximately 0.2-0.3 in the absence of barrier disruption [1].
| Evidence Dimension | CSF-to-plasma concentration ratio |
|---|---|
| Target Compound Data | Approaching 1.0 (near-complete equilibration) [1] |
| Comparator Or Baseline | Cyclophosphamide active metabolite: 0.2-0.3 [1] |
| Quantified Difference | Approximately 3-5× higher CSF penetration for thiotepa |
| Conditions | Intravenous administration in pediatric and adult patients; measured via LC-MS/MS in plasma and CSF |
Why This Matters
This quantifiable difference in CNS bioavailability directly impacts therapeutic selection for malignancies with CNS involvement, making thiotepa a preferred alkylating agent when CNS penetration is required.
- [1] Heideman RL, Packer RJ, Reaman GH, et al. A phase II evaluation of thiotepa in pediatric central nervous system malignancies. Cancer. 1993;72(1):271-275. View Source
